molecular formula C19H19N3O4S2 B2725045 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 899735-19-4

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide

Cat. No. B2725045
CAS RN: 899735-19-4
M. Wt: 417.5
InChI Key: OHLVRHVLDHZSOM-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Heterocyclic Compounds Synthesis : A study by Patel et al. (2015) involved synthesizing novel heterocyclic compounds similar in structure to the specified compound, characterized by spectroscopic methods and evaluated for antibacterial and antifungal activities. This research highlights the potential of such compounds in antimicrobial applications (Patel, Patel, & Shah, 2015).

  • Microwave-Assisted Synthesis : Ulus et al. (2016) reported on the microwave-assisted synthesis of acridine-acetazolamide conjugates, showing inhibition effects on human carbonic anhydrase isoforms. The structure-activity relationships (SAR) delineated from this study provide insights into the molecular interactions of similar benzamide derivatives (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

  • Molecular and Electronic Structure Investigations : Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, structurally similar to the specified compound, and performed a comprehensive study including X-ray diffraction, density functional theory (DFT) modeling, and antimicrobial activity assessment. This work exemplifies the multifaceted approach to understanding the properties and applications of such compounds (Cakmak, Koşar Kırca, Veyisoğlu, Yakan, Ersanli, & Kütük, 2022).

Potential Applications

  • Antimicrobial and Antifungal Activities : Research by Zaki, Al-Gendey, and Abdelhamid (2018) on derivatives bearing chalcone backbones, structurally related to the specified compound, demonstrated significant pharmacological activities, including antimicrobial and antifungal properties. This suggests potential applications of such compounds in developing new antimicrobial agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

  • Anticancer Agents Development : A study on benzo[d]thiazole-2-carboxamide derivatives by Zhang et al. (2017) focused on their synthesis, cytotoxic evaluation against various cancer cell lines, and potential as epidermal growth factor receptor (EGFR) inhibitors. The compound 6i showed potent cytotoxic activities, indicating the relevance of such compounds in cancer research (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017).

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-22(12-14-4-3-11-26-14)28(24,25)15-9-7-13(8-10-15)18(23)21-19-20-16-5-2-6-17(16)27-19/h3-4,7-11H,2,5-6,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLVRHVLDHZSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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